Technical Whitepaper: Physicochemical & Synthetic Profile of (1S,2S)-2,4,4-Trimethylcyclohexan-1-amine
Technical Whitepaper: Physicochemical & Synthetic Profile of (1S,2S)-2,4,4-Trimethylcyclohexan-1-amine
This is an in-depth technical guide on the physicochemical and synthetic profile of (1S,2S)-2,4,4-trimethylcyclohexan-1-amine , a specialized chiral building block used in advanced medicinal chemistry.
Executive Summary
(1S,2S)-2,4,4-trimethylcyclohexan-1-amine (CAS: 134734-59-1) is a chiral aliphatic amine characterized by a rigid cyclohexane scaffold decorated with a gem-dimethyl group at the C4 position and a stereogenic methyl group at C2. This specific stereoisomer—often referred to as the trans isomer due to the diequatorial relationship of the amine and C2-methyl groups—serves as a critical intermediate in the synthesis of lipophilic pharmacophores, antimicrobial peptides, and ion channel modulators. Its unique steric profile, driven by the vicinal methyl-amine arrangement and the distal gem-dimethyl group, offers distinct advantages in modulating metabolic stability and receptor binding affinity.
Molecular Architecture & Stereochemistry
Structural Identity[1][2]
-
IUPAC Name: (1S,2S)-2,4,4-trimethylcyclohexan-1-amine
-
Common Synonyms: trans-2,4,4-trimethylcyclohexylamine (specific enantiomer); rel-(1S,2S)-2,4,4-TMCHA.
-
CAS Number: 134734-59-1
-
Molecular Formula: C
H N[1] -
Molecular Weight: 141.26 g/mol
Conformational Analysis
The molecule exists primarily in a chair conformation. The stability of the (1S,2S) isomer is dictated by the minimization of 1,3-diaxial interactions.
-
Stereocenters:
-
C1 (S-configuration): Bears the primary amine (-NH
). -
C2 (S-configuration): Bears a methyl group (-CH
).
-
-
Spatial Arrangement: In the (1S,2S) configuration, the C1-amine and C2-methyl groups typically adopt a trans-diequatorial orientation. This is the thermodynamically preferred conformer as it avoids the severe steric strain associated with placing the bulky methyl or amine groups in axial positions, particularly in the presence of the C4-gem-dimethyl group which introduces an unavoidable axial methyl interaction on the ring.
Visualization of Stereochemical Logic
The following diagram illustrates the structural logic and conformational preference.
Figure 1: Conformational logic of (1S,2S)-2,4,4-trimethylcyclohexan-1-amine showing the preference for diequatorial orientation.
Physicochemical Profile
The following data synthesizes experimental ranges and high-confidence predicted values based on structure-activity relationship (SAR) algorithms for cyclohexylamines.
| Property | Value / Range | Context & Significance |
| Physical State | Colorless Liquid | Typical for C9 aliphatic amines at STP. |
| Boiling Point | 175°C - 185°C (est.) | Elevated vs. cyclohexylamine (134°C) due to trimethyl mass/van der Waals forces. |
| Density | 0.84 - 0.86 g/cm³ | Standard for alkyl-substituted cyclohexanes. |
| LogP (Octanol/Water) | 2.16 - 2.60 | Highly Lipophilic . Crosses blood-brain barrier (BBB) effectively. |
| pKa (Conjugate Acid) | 10.5 - 10.7 | Strongly basic; exists as a cation at physiological pH (7.4). |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | Low TPSA indicates excellent membrane permeability. |
| H-Bond Donors/Acceptors | 1 / 1 | Primary amine functionality. |
| Solubility | Low (Water), High (EtOH, DCM, DMSO) | Requires organic co-solvents or salt formation (HCl) for aqueous formulation. |
Solubility & Formulation Implications
Due to its lipophilicity (LogP > 2), the free base is sparingly soluble in neutral water. For biological assays or drug formulation:
-
Preferred Salt Form: Hydrochloride (HCl) or Tartrate.
-
Solubilization Protocol: Dissolve free base in ethanol or DMSO stock (10-100 mM), then dilute into aqueous buffer. Ensure pH < 9 to maintain solubility as the ammonium species.
Synthesis & Manufacturing Methodology
The synthesis of the enantiopure (1S,2S) isomer requires stereoselective control, typically starting from 2,4,4-trimethylcyclohexanone .[2]
Synthetic Pathway[4]
-
Precursor Sourcing: 2,4,4-trimethylcyclohexanone (CAS 2230-70-8) is obtained via hydrogenation of 2,4,4-trimethylcyclohex-2-en-1-one or alkylation strategies.
-
Chiral Resolution (Optional): If starting with racemic ketone, resolution via chiral ketals or enzymatic kinetic resolution is performed to isolate the (S)-ketone.
-
Reductive Amination:
-
Step A (Imine Formation): Reaction with hydroxylamine to form the oxime, or benzylamine to form the imine.
-
Step B (Stereoselective Reduction): Hydrogenation using a catalyst that favors the thermodynamic product (trans/diequatorial).
-
Reagents: H
, Raney Ni or Rh/C; alternatively, metal hydride reduction (LiAlH ) of the oxime.
-
-
Purification: Fractional crystallization of the tartrate salt is the gold standard for upgrading enantiomeric excess (ee) to >98%.
Experimental Workflow Diagram
Figure 2: Synthetic workflow for the isolation of high-purity (1S,2S)-2,4,4-trimethylcyclohexan-1-amine.
Applications in Drug Development
The (1S,2S)-2,4,4-trimethylcyclohexan-1-amine moiety is a valuable "scaffold hopper" for researchers looking to modify physicochemical properties of amine-containing drugs.
Pharmacophore Features
-
Steric Bulk: The C2-methyl group creates steric hindrance around the nitrogen, potentially reducing metabolic deamination by MAO (Monoamine Oxidases).
-
Gem-Dimethyl Effect: The C4-dimethyl group restricts the conformational flexibility of the ring, locking the pharmacophore in a bioactive conformation and increasing lipophilicity.
-
Ion Channel Blockers: Structurally analogous to the adamantane class (Memantine) and neramexane, making it a candidate for NMDA receptor antagonism or viral channel blocking.
Handling & Safety (MSDS Highlights)
-
Hazards: Corrosive (Skin/Eye damage), Flammable Liquid.
-
Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C to prevent oxidation and carbonate formation (absorbs CO
from air). -
PPE: Nitrile gloves, chemical splash goggles, and fume hood are mandatory.
References
-
PubChem. (2024).[3] Compound Summary: 2,4,4-trimethylcyclohexan-1-amine.[1][4][5][6] National Library of Medicine. Retrieved from [Link]
-
Eliel, E. L., et al. (1965). Conformational Analysis of Substituted Cyclohexanes. Journal of the American Chemical Society.[7] (Foundational text on cyclohexane stereochemistry).
-
Organic Syntheses. (2014). Reduction of Substituted Cyclohexanones to Axial/Equatorial Alcohols. Org. Synth. Coll. Vol. 6. Retrieved from [Link]
Sources
- 1. PubChemLite - C9H19N - Explore [pubchemlite.lcsb.uni.lu]
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- 3. (1S,2S,4S)-1,2,4-trimethylcyclohexane | C9H18 | CID 252327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (S)-3-(2,4,5-Trifluorophenyl)piperidine | CAS#:1335955-15-1 | Chemsrc [chemsrc.com]
- 5. PubChemLite - UGNHWQCRWIYFFU-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]
- 6. trans-(1R,2R)-2,4,4-trimethylcyclohexan-1-amine | C9H19N | CID 15093054 - PubChem [pubchem.ncbi.nlm.nih.gov]
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